2-(4-(4-Fluorophenyl)-2-morpholinothiazol-5-yl)acetic acid
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Overview
Description
2-(4-(4-Fluorophenyl)-2-morpholinothiazol-5-yl)acetic acid is a complex organic compound that features a thiazole ring, a morpholine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)-2-morpholinothiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluorophenylacetic acid, which is then subjected to a series of reactions to introduce the thiazole and morpholine rings. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Fluorophenyl)-2-morpholinothiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-(4-(4-Fluorophenyl)-2-morpholinothiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(4-Fluorophenyl)-2-morpholinothiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetic acid: A simpler compound with similar structural features.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.
Thiazole derivatives: Compounds containing the thiazole ring, known for their biological activities.
Uniqueness
2-(4-(4-Fluorophenyl)-2-morpholinothiazol-5-yl)acetic acid is unique due to its combination of the fluorophenyl, morpholine, and thiazole moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler or less complex analogs .
Properties
Molecular Formula |
C15H15FN2O3S |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)-2-morpholin-4-yl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C15H15FN2O3S/c16-11-3-1-10(2-4-11)14-12(9-13(19)20)22-15(17-14)18-5-7-21-8-6-18/h1-4H,5-9H2,(H,19,20) |
InChI Key |
HANMXNAOOAAMHG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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